1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both thiazole and imidazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the imidazole moiety. One common method includes the reaction of 3-methoxy-1,2-thiazole with an appropriate imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like chloroform .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, leading to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole and imidazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are frequently employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted thiazole and imidazole compounds .
Scientific Research Applications
1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole and imidazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole are well-known for their antifungal properties.
Uniqueness: 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine is unique due to the combination of both thiazole and imidazole rings in its structure. This dual-ring system enhances its potential biological activities and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H10N4OS |
---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
1-[(3-methoxy-1,2-thiazol-5-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H10N4OS/c1-13-7-4-6(14-11-7)5-12-3-2-10-8(12)9/h2-4H,5H2,1H3,(H2,9,10) |
InChI Key |
MKXHWMPRRSWEHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1)CN2C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.